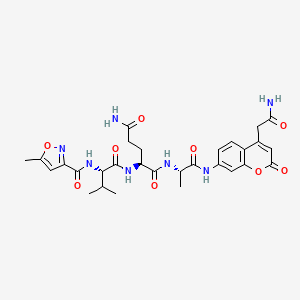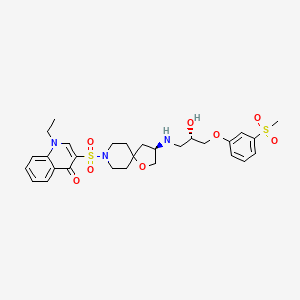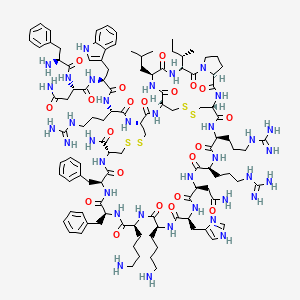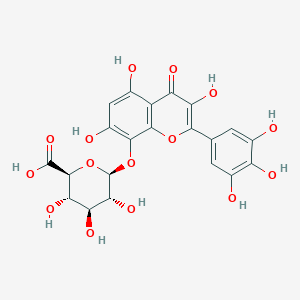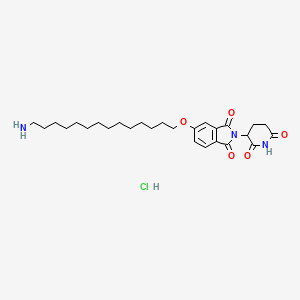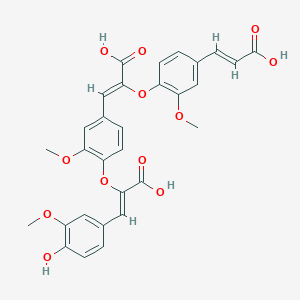
8-O-4,8-O-4-Dehydrotriferulic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 8-O-4,8-O-4-Dehydrotriferulic acid can be synthesized from ethyl ferulate under oxidative conditions using copper (II)–tetramethylethylenediamine as a catalyst . The synthesis involves the coupling of ferulate units to form the dehydrotriferulic acid structure.
Industrial Production Methods: The compound is typically isolated from saponified corn bran insoluble fiber . The process involves the hydrolysis of corn bran to release the dehydrotriferulic acid, which is then purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: 8-O-4,8-O-4-Dehydrotriferulic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Copper (II)–tetramethylethylenediamine is commonly used as a catalyst for oxidative coupling reactions.
Reduction: Standard reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Various nucleophiles can be used to substitute functional groups on the aromatic rings.
Major Products: The major products formed from these reactions include various dehydrotriferulic acid derivatives, which can be further analyzed using techniques like NMR and mass spectrometry .
Scientific Research Applications
8-O-4,8-O-4-Dehydrotriferulic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-O-4,8-O-4-Dehydrotriferulic acid involves its ability to cross-link polysaccharides in plant cell walls . This cross-linking is facilitated by oxidative coupling reactions, which strengthen the cell wall structure. The compound’s antioxidant properties also play a role in protecting cells from oxidative damage .
Comparison with Similar Compounds
8-5 (noncyclic)/5-5-Dehydrotriferulic Acid: Another dehydrotriferulic acid with a different coupling pattern.
8-8 (tetrahydrofuran)/5-5-Dehydrotriferulic Acid: A structurally similar compound with a tetrahydrofuran ring.
4-O-8/5-5/8-O-4-Dehydrotetraferulic Acid: A more complex dehydrotriferulic acid with multiple coupling patterns.
Uniqueness: 8-O-4,8-O-4-Dehydrotriferulic acid is unique due to its specific 8-O-4 coupling pattern, which distinguishes it from other dehydrotriferulic acids.
Properties
Molecular Formula |
C30H26O12 |
|---|---|
Molecular Weight |
578.5 g/mol |
IUPAC Name |
(Z)-2-[4-[(Z)-2-carboxy-2-[4-[(E)-2-carboxyethenyl]-2-methoxyphenoxy]ethenyl]-2-methoxyphenoxy]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C30H26O12/c1-38-23-13-18(4-8-20(23)31)15-26(29(34)35)42-22-10-6-19(14-25(22)40-3)16-27(30(36)37)41-21-9-5-17(7-11-28(32)33)12-24(21)39-2/h4-16,31H,1-3H3,(H,32,33)(H,34,35)(H,36,37)/b11-7+,26-15-,27-16- |
InChI Key |
UWXGIJKBCAIMFK-XVAVVJJYSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)O/C(=C\C2=CC(=C(C=C2)O/C(=C\C3=CC(=C(C=C3)O)OC)/C(=O)O)OC)/C(=O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)OC(=CC2=CC(=C(C=C2)OC(=CC3=CC(=C(C=C3)O)OC)C(=O)O)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


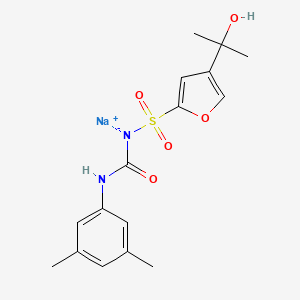
![9-[2-[[4-(2,5-dioxopyrrol-1-yl)oxy-4-oxobutyl]-methylcarbamoyl]phenyl]-3-(ethylamino)-6-ethylazaniumylidene-5-sulfoxanthene-4-sulfonate](/img/structure/B12388245.png)
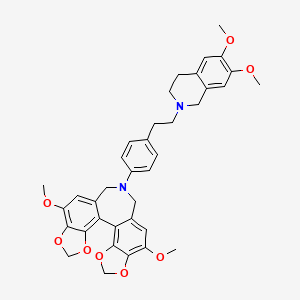
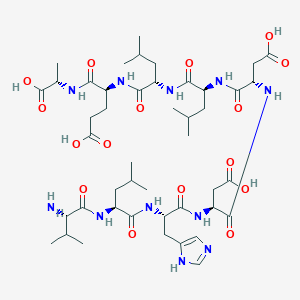
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12388259.png)


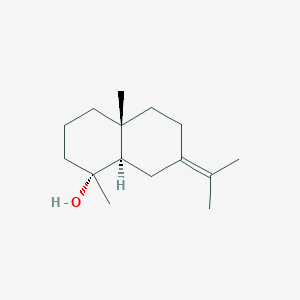
![1,3-dimethyl-5-[1-[[(3~{S})-1-(1-propan-2-ylpiperidin-4-yl)carbonylpiperidin-3-yl]methyl]benzimidazol-2-yl]pyridin-2-one](/img/structure/B12388273.png)
